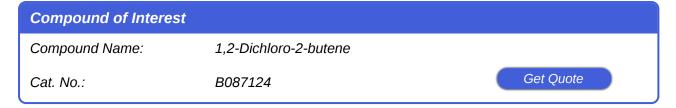


comparative study of (E) and (Z) dichlorobutene isomers

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A Comparative Analysis of (E)- and (Z)-1,4-Dichloro-2-butene Isomers

A comprehensive guide for researchers and drug development professionals on the distinct characteristics of the (E) and (Z) isomers of 1,4-dichloro-2-butene.

The (E) and (Z) isomers of 1,4-dichloro-2-butene are organochlorine compounds that serve as important intermediates in industrial synthesis, notably in the production of chloroprene, a monomer for synthetic rubbers like Neoprene.[1] While they share the same molecular formula and connectivity, their different spatial arrangements around the carbon-carbon double bond result in distinct physical, chemical, and toxicological properties. This guide provides a detailed comparison of these two isomers, supported by experimental data and protocols.

Understanding E/Z Isomerism in Dichlorobutene

Stereoisomerism in alkenes arises from the restricted rotation around the C=C double bond.[2] The E/Z notation is used to describe the absolute stereochemistry of the substituents. The designation is based on the Cahn-Ingold-Prelog (CIP) priority rules, where priority is assigned based on the atomic number of the atoms directly attached to the double-bonded carbons.[3][4]

- (Z)-isomer: The "Z" stands for the German word "zusammen," meaning "together." In this isomer, the two higher-priority groups are on the same side of the double bond.[4][5]
- (E)-isomer: The "E" is from the German "entgegen," meaning "opposite." Here, the two higher-priority groups are on opposite sides of the double bond.[4][5]



In 1,4-dichloro-2-butene, the substituents on each carbon of the double bond are a chloromethyl group (-CH2Cl) and a hydrogen atom (-H). Since chlorine has a higher atomic number than carbon, and carbon has a higher atomic number than hydrogen, the -CH2Cl group is assigned a higher priority than the -H atom on each carbon.

Figure 1. E/Z isomerism in 1,4-dichloro-2-butene.

Physical Properties

The difference in the spatial arrangement of the atoms leads to variations in the physical properties of the (E) and (Z) isomers. The (E)-isomer, being more symmetrical, can pack more efficiently into a crystal lattice, resulting in a higher melting point. The boiling points, however, are quite similar.

Property	(E)-1,4-dichloro-2- butene	(Z)-1,4-dichloro-2- butene	Mixture (cis/trans)
CAS Number	110-57-6[6]	1476-11-5[7]	764-41-0[8]
Molecular Weight	124.996 g/mol [6]	124.996 g/mol [7]	124.996 g/mol [8]
Appearance	Colorless liquid[9]	-	Colorless liquid[10]
Melting Point	1 °C[11]	-48 °C[11]	-54 °F to 1 °C[10][11]
Boiling Point	156.1 °C at 1013 hPa[11]	152.5 °C at 1013 hPa[11]	156 °C at 760 mmHg[10][11][12]
Density	1.183 g/cm³ at 25 °C[11]	1.188 g/cm³ at 25 °C[11]	1.1873 g/cm³ at 20 °C[12]
Refractive Index	1.4871 at 25 °C[9]	-	1.4870 at 20 °C[12]
Vapor Pressure	3.9 mmHg at 25 °C[12]	-	3.0 mmHg[10]
Flash Point	54 °C[12]	-	-
Solubility	Soluble in alcohol, ether, acetone, benzene.[9] Slightly soluble in water.[12]	-	Miscible with benzene, alcohol, carbon tetrachloride.



Synthesis and Chemical Reactivity

Experimental Protocol: Synthesis and Isomerization

The industrial production of 1,4-dichloro-2-butene involves the chlorination of butadiene. This process typically yields a mixture of isomers, including 3,4-dichloro-1-butene and both (E) and (Z) isomers of 1,4-dichloro-2-butene.[1][10]

Objective: To synthesize a mixture of dichlorobutene isomers and subsequently enrich the mixture in the desired isomer.

Materials:

- 1,3-Butadiene
- Chlorine gas
- Catalyst (e.g., a copper-based catalyst)
- Sodium hydroxide solution
- Organic solvent (e.g., dichloromethane)
- Standard laboratory glassware for gas-phase or liquid-phase reactions
- Distillation apparatus

Procedure:

- Chlorination of Butadiene: In a suitable reactor, butadiene is reacted with chlorine. This can
 be carried out in either the liquid or vapor phase. The reaction is exothermic and should be
 carefully controlled to prevent unwanted side reactions. This initial reaction produces a
 mixture of 3,4-dichloro-1-butene, (Z)-1,4-dichloro-2-butene, and (E)-1,4-dichloro-2-butene.[1]
 [10]
- Isomerization: The resulting mixture of dichlorobutenes is heated, typically to temperatures between 60-120 °C, often in the presence of a catalyst.[1] This heating process promotes the equilibration of the isomers. An equilibrium mixture is formed, which is significantly richer in



the thermodynamically more stable (E)-1,4-dichloro-2-butene.[10] For instance, at 100 °C in the presence of a catalyst, a liquid mixture can equilibrate to approximately 21% 3,4-dichloro-1-butene, 7% (Z)-1,4-dichloro-2-butene, and 72% (E)-1,4-dichloro-2-butene.[10]

- Separation: The isomers can be separated by fractional distillation due to their slightly different boiling points. For higher purity, chromatographic methods, such as HPLC or gas chromatography, may be employed.[13] It has been noted that silica gel impregnated with silver nitrate can be effective in separating E/Z isomers due to differing pi-complex formation with the silver ions.[13]
- Dehydrochlorination (for Chloroprene Synthesis): The isomer mixture, primarily 3,4-dichloro1-butene, is then treated with a dilute sodium hydroxide solution to eliminate hydrogen
 chloride, yielding crude chloroprene.[1]

Figure 2. Industrial synthesis and isomerization workflow.

Chemical Reactivity

Both isomers are reactive due to the presence of the double bond and the allylic chlorides. They are used as intermediates for the synthesis of other compounds, such as hexamethylenediamine and various heterocycles.[1][9][12] The (Z)-isomer, upon reaction with sodium amide, has been shown to yield trans-1-chloro-1,3-butadiene.[14] The isomers react slowly with water to form hydrochloric acid and are incompatible with strong oxidizing agents and strong bases.[12]

Spectroscopic Data

While specific spectral data is not provided in the initial search, the availability of various spectroscopic analyses for these isomers is documented.

- NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available for cis-1,4-dichloro-2-butene.[15] These are crucial for confirming the stereochemistry of the isomers.
- Mass Spectrometry: Electron ionization mass spectra are available for both the (E)-isomer and the general mixture, which can be used for molecular weight determination and fragmentation analysis.[8][16]



• Infrared (IR) Spectroscopy: IR spectra are available and can provide information about the functional groups present and can sometimes be used to distinguish between cis and trans isomers based on the out-of-plane C-H bending vibrations.[6][8]

Toxicological Profile

The toxicological data for 1,4-dichloro-2-butene is often based on studies conducted with mixtures of the cis and trans isomers.[17] The substance is classified as toxic and corrosive.

Toxicological Endpoint	Observation	
Acute Toxicity (Inhalation)	Very toxic by inhalation with a 4-hour LC50 of 450 mg/m³ in rats. Symptoms include salivation, lacrimation, and irritation of the respiratory tract. [11] May be fatal if inhaled.[12]	
Acute Toxicity (Oral)	Toxic if swallowed. LD50 in rats is between >120 and <300 mg/kg body weight, causing spasms and weakness.[11]	
Acute Toxicity (Dermal)	Toxic in contact with skin.[10] The dermal LD50 in rabbits is approximately 735 mg/kg body weight.[11]	
Skin and Eye Irritation	Causes severe skin burns and eye damage.[10] [11] Protracted contact can lead to dermatitis and blistering.[10]	
Carcinogenicity	Classified as a substance that can cause cancer by the EPA.[9][10] Long-term inhalation exposure in rats led to an increased incidence of nasal tumors.[11]	
Reproductive/Developmental Toxicity	No indications of pathological changes in male or female sex organs in chronic inhalation studies with rats. It did not show embryotoxic or teratogenic potential in a developmental toxicity study with rats.[11]	



Conclusion

The (E) and (Z) isomers of 1,4-dichloro-2-butene, while structurally similar, exhibit notable differences in their physical properties, particularly their melting points, which is a direct consequence of their molecular geometry. Their synthesis results in a mixture that can be isomerized to favor the more stable (E)-isomer. Both are hazardous materials, demonstrating significant toxicity and corrosivity. A thorough understanding of their distinct properties is essential for their safe handling and effective use in chemical synthesis.

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